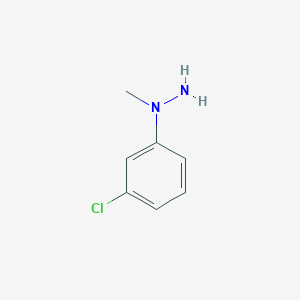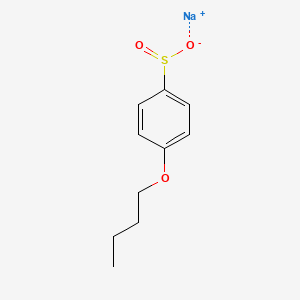
4-n-Butoxybenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butoxybenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is substituted with a butoxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxybenzenesulfinic acid sodium salt typically involves the sulfonation of butoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxybenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
4-n-Butoxybenzenesulfinic acid sodium salt has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-n-Butoxybenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their activity and function. The pathways involved may include oxidative stress and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfinic acid
- 4-Chlorobenzenesulfinic acid sodium salt
- 4-Methoxybenzenesulfinic acid sodium salt
Uniqueness
4-n-Butoxybenzenesulfinic acid sodium salt is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other sulfinic acid derivatives. This makes it particularly useful in specific synthetic applications and industrial processes.
Properties
Molecular Formula |
C10H13NaO3S |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;4-butoxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-2-3-8-13-9-4-6-10(7-5-9)14(11)12;/h4-7H,2-3,8H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
FWOIOHFVJKPHCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


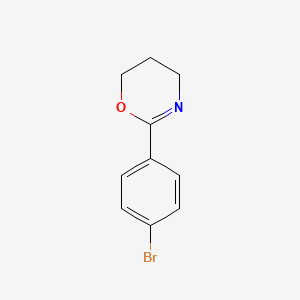



![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
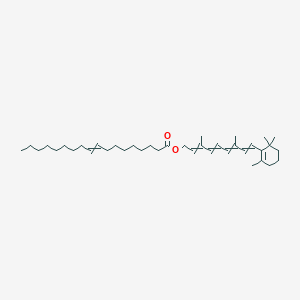

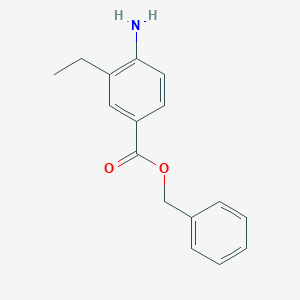
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

